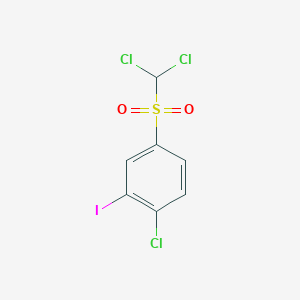![molecular formula C18H13BrO2Se B14590822 (4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone CAS No. 61486-17-7](/img/structure/B14590822.png)
(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone is an organic compound that features a selenophene ring substituted with a 4-methoxyphenyl group and a 4-bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone typically involves the following steps:
Formation of the Selenophene Ring: The selenophene ring can be synthesized through the reaction of elemental selenium with a suitable diene under controlled conditions.
Substitution Reactions: The 4-methoxyphenyl and 4-bromophenyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone involves its interaction with specific molecular targets. The selenophene ring can interact with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could have significant biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromophenyl)[5-(4-methylphenyl)selenophen-2-yl]methanone: Similar structure but with a methyl group instead of a methoxy group.
(4-Chlorophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone is unique due to the presence of both a bromine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61486-17-7 |
|---|---|
Formule moléculaire |
C18H13BrO2Se |
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
(4-bromophenyl)-[5-(4-methoxyphenyl)selenophen-2-yl]methanone |
InChI |
InChI=1S/C18H13BrO2Se/c1-21-15-8-4-12(5-9-15)16-10-11-17(22-16)18(20)13-2-6-14(19)7-3-13/h2-11H,1H3 |
Clé InChI |
SAFDSWWZWAYPQN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=C([Se]2)C(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


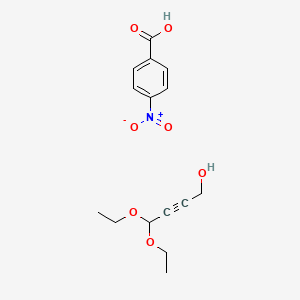

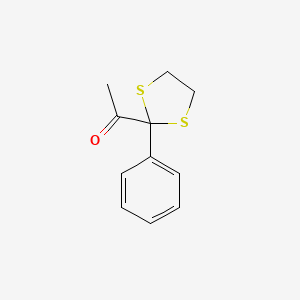

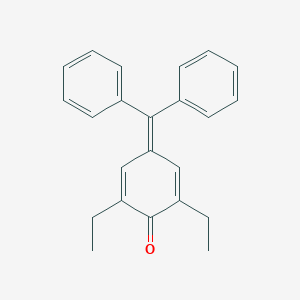
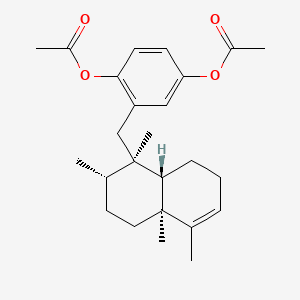
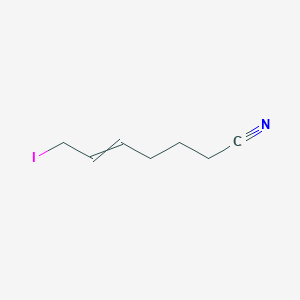
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)


